molecular formula C9H7F3O4 B1435856 5-Methoxy-2-(trifluoromethoxy)benzoic acid CAS No. 433330-73-5

5-Methoxy-2-(trifluoromethoxy)benzoic acid

Cat. No.: B1435856
CAS No.: 433330-73-5
M. Wt: 236.14 g/mol
InChI Key: DHAFHABDEMTSLQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(trifluoromethoxy)benzoic acid: is an organic compound with the molecular formula C9H7F3O4 and a molecular weight of 236.15 g/mol It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 5-methoxy-2-(trifluoromethoxy)benzaldehyde or this compound.

    Reduction: Formation of 5-methoxy-2-(trifluoromethoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity and inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Comparison: 5-Methoxy-2-(trifluoromethoxy)benzoic acid is unique due to the specific positioning of the methoxy and trifluoromethoxy groups on the benzoic acid core. This positioning can influence its reactivity and interaction with other molecules, making it distinct from similar compounds. The trifluoromethoxy group, in particular, imparts unique electronic and steric properties that can enhance the compound’s stability and biological activity.

Properties

IUPAC Name

5-methoxy-2-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c1-15-5-2-3-7(16-9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAFHABDEMTSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264734
Record name 5-Methoxy-2-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433330-73-5
Record name 5-Methoxy-2-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433330-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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